1-Amino-2-methylheptan-3-ol
Description
1-Amino-2-methylheptan-3-ol is a branched aliphatic compound featuring both amine and alcohol functional groups. Its IUPAC name reflects its structure: a seven-carbon chain (heptane) with an amino group (-NH2) at position 1, a methyl (-CH3) substituent at position 2, and a hydroxyl (-OH) group at position 3. The molecular formula is C8H19NO, with a calculated molecular weight of 145.24 g/mol. The compound is classified as a secondary alcohol and a primary amine, which influences its reactivity and physicochemical properties.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-2-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-8(10)7(2)6-9/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
ZYJHAFMEIXRSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylheptan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source . The reaction typically occurs under mild conditions, with the temperature maintained below 30°C to prevent side reactions .
Industrial Production Methods: Industrial production of 1-Amino-2-methylheptan-3-ol often involves a multi-step process that includes the catalytic hydrogenation of 2-methylheptan-3-one followed by amination. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: 2-Methylheptan-3-one.
Reduction: 1-Amino-2-methylheptane.
Substitution: Various substituted heptanes depending on the nucleophile used.
Scientific Research Applications
1-Amino-2-methylheptan-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role as a bioactive compound in various biological systems.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Amino-2-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Amino-2-methylheptan-3-ol with structurally analogous compounds, emphasizing differences in backbone, substituents, and functional groups.
Key Observations :
- Chain Length and Branching: The target compound’s longer heptane chain and methyl branch distinguish it from simpler amino alcohols like ethanolamine.
- Aromatic vs.
- Cyclic vs. Linear: Adamantane derivatives (e.g., 3-(1-Aminoethyl)adamantan-1-ol) exhibit rigid 3D structures, impacting solubility and steric interactions .
Physicochemical Properties
While explicit data (e.g., boiling points, solubility) for 1-Amino-2-methylheptan-3-ol are absent in the provided evidence, inferences can be made based on structural analogs:
- Molecular Weight: The compound’s moderate molecular weight (145.24 g/mol) suggests higher boiling points compared to ethanolamine (61.08 g/mol) but lower than adamantane derivatives (195.30 g/mol).
- Hydrogen Bonding : The secondary alcohol and primary amine groups enable hydrogen bonding, likely increasing water solubility relative to purely hydrocarbon analogs.
- Steric Effects: The methyl branch at C2 may reduce reactivity in nucleophilic substitutions compared to linear amino alcohols .
Reactivity and Functional Group Interactions
- Amine Basicity: The primary amine group in 1-Amino-2-methylheptan-3-ol is expected to be less basic than aromatic amines (e.g., aniline derivatives) but more basic than tertiary amines due to reduced steric hindrance .
- Alcohol Oxidation: As a secondary alcohol, the hydroxyl group is less susceptible to oxidation than primary alcohols (e.g., ethanolamine) but more reactive than tertiary alcohols .
- Esterification Potential: The hydroxyl group can undergo esterification, though steric hindrance from the methyl branch may slow reaction kinetics compared to linear analogs.
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